molecular formula C23H33Cl3N2O2 B3991955 1-(4-Tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

1-(4-Tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride

Cat. No.: B3991955
M. Wt: 475.9 g/mol
InChI Key: ONMXXRBUZKHNKU-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tert-butylphenoxy group, a chlorophenyl piperazine moiety, and a propanol backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to introduce the phenoxy group.

    Synthesis of the chlorophenyl piperazine moiety: This involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the desired piperazine derivative.

    Coupling of intermediates:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-1-(2-(4-chlorophenyl)-2-oxoethyl)pyridinium bromide
  • 4-Tert-butylphenoxy-3-(4-chlorophenyl)piperazine

Uniqueness

1-(4-Tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClN2O2.2ClH/c1-23(2,3)18-7-9-22(10-8-18)28-17-21(27)16-25-11-13-26(14-12-25)20-6-4-5-19(24)15-20;;/h4-10,15,21,27H,11-14,16-17H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMXXRBUZKHNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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